molecular formula C14H19N3O3S B2501184 N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1797027-79-2

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2501184
CAS No.: 1797027-79-2
M. Wt: 309.38
InChI Key: VFAWTKHGVGFEBH-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a 1-methylimidazole core linked to a sulfonamide group. The molecule’s structure includes a 2-methoxy-2-(o-tolyl)ethyl substituent on the sulfonamide nitrogen, which introduces steric bulk and lipophilicity.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-12(11)13(20-3)8-16-21(18,19)14-9-17(2)10-15-14/h4-7,9-10,13,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAWTKHGVGFEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(C=N2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the sulfonamide group: The imidazole ring is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Substitution with the methoxy and o-tolyl groups: The final step involves the substitution of the sulfonamide group with the methoxy and o-tolyl groups using appropriate reagents and catalysts.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with imidazole structures, including N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, exhibit promising anticancer activities. Studies have shown that imidazole derivatives can inhibit specific cancer-related proteins and pathways, leading to reduced tumor growth and increased apoptosis in cancer cells. For instance, imidazole-based compounds have been evaluated against various human tumor cell lines, demonstrating significant cytotoxicity and selectivity towards certain types of cancer cells .

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are enzymes that play crucial roles in physiological processes and are implicated in cancer progression. Some studies have highlighted the potential of sulfonamide derivatives, including those related to imidazoles, as selective inhibitors of carbonic anhydrases (CAs). These inhibitors could serve as therapeutic agents in cancer treatment by disrupting the tumor microenvironment and inhibiting angiogenesis .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. The synthetic route typically includes the formation of the imidazole ring followed by sulfonation to introduce the sulfonamide functional group. This method allows for the modification of various substituents on the imidazole core, facilitating the exploration of structure-activity relationships (SAR) that can enhance biological efficacy .

Case Study 1: Antitumor Activity

In a study evaluating a series of imidazole derivatives, this compound was tested against multiple human cancer cell lines. The compound exhibited IC50 values indicating potent antitumor activity, particularly against ovarian and prostate cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

Case Study 2: Selective Inhibition of Carbonic Anhydrases

Another investigation focused on the compound's ability to selectively inhibit carbonic anhydrases associated with tumor growth. The study demonstrated that this compound could inhibit specific isoforms at nanomolar concentrations, suggesting its potential as a therapeutic agent in targeting tumor-associated CAs .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The methoxy and o-tolyl groups may enhance the compound’s binding affinity and specificity for its targets, thereby increasing its potency and effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide and its analogs:

Compound Substituents Synthesis Method Yield Key Properties/Activities Reference
Target Compound 2-Methoxy-2-(o-tolyl)ethyl Likely reductive amination N/A Inferred enhanced lipophilicity
1aj : N-(Furan-2-ylmethyl)-N-ethyl-1-methylimidazole-4-sulfonamide Furan-2-ylmethyl, ethyl Reductive amination 78% Farnesyltransferase inhibition (IC₅₀: 4.41 µM)
1ah : N-(Furan-3-ylmethyl)-N-ethyl-1-methylimidazole-4-sulfonamide Furan-3-ylmethyl, ethyl Reductive amination 78% Farnesyltransferase inhibition (IC₅₀: 4.38 µM)
6a : N-Benzyl-N-cyclopentyl-1-methylimidazole-4-sulfonamide Benzyl, cis-2-[(4-cyanophenyl)(3-methylimidazolylmethyl)amino]cyclopentyl Alkylation with benzyl bromide 55% Antimalarial activity (Plasmodium-selective)
6b : N-(2-Methylbenzyl)-N-cyclopentyl-1-methylimidazole-4-sulfonamide 2-Methylbenzyl, cis-cyclopentyl Alkylation with 2-methylbenzyl bromide 22% Improved selectivity vs. mammalian cells
Compound 11 : Chlorobenzo[dioxol]ylmethylthio-substituted sulfonamide 6-Chlorobenzo[1,3]dioxol-5-ylmethylthio Thiol nucleophilic substitution Melting point: 177–180°C; characterized via HPLC
Compound 3 : Carbamimidoyl-dimethoxybenzylidene sulfonamide Carbamimidoyl, 2,4-dimethoxybenzylidene Acetic acid reflux COX-1/2 inhibition

Structural and Functional Insights

Substituent Effects on Activity: Aromatic vs. However, furan-based analogs exhibit potent farnesyltransferase inhibition (IC₅₀ ~4.4 µM), suggesting that electron-rich heterocycles optimize target binding . Steric Considerations: The cyclopentyl group in compounds 6a–c introduces conformational rigidity, which may explain their antimalarial selectivity over mammalian cells .

Synthetic Feasibility :

  • Reductive amination (used for 1aj and 1ah) typically yields ~78%, whereas alkylation (e.g., 6a–c) shows lower yields (22–55%), possibly due to steric hindrance from bulkier substituents .

Physical Properties :

  • Melting points for chlorobenzo[dioxol]ylmethylthio analogs (177–180°C) suggest higher crystallinity compared to flexible N-alkylated sulfonamides .

Biological Activity :

  • The carbamimidoyl group in Compound 3 enhances COX-1/2 inhibition, whereas the thiazol-2-yl acetamide in Compound 9 () may modulate solubility or kinase selectivity .

Key Differentiators of the Target Compound

  • This differs from the antimalarial cyclopentyl derivatives (6a–c) or COX-inhibiting carbamimidoyl analogs .

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features an imidazole ring, which is known for its biological significance, particularly in pharmacology. The general structure can be represented as:

C14H18N4O3S\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various imidazole derivatives, including this compound. The compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.25 μg/mL
2Escherichia coli0.50 μg/mL
3Bacillus subtilis0.30 μg/mL

These findings indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics like Norfloxacin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated its effectiveness against various cancer cell lines, highlighting its potential as a therapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on human gastric and colorectal cancer cell lines revealed that the compound inhibited cell proliferation in a concentration-dependent manner. The IC50 values were determined for various concentrations, providing insight into its efficacy.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
Human Gastric Cancer3.5
Colorectal Cancer4.0
Cervical Cancer2.8

The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase . This suggests that the compound may act as a microtubule-destabilizing agent, similar to other known anticancer drugs.

The biological activity of this compound can be attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

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